molecular formula C17H13Cl2N3OS B5297384 N-(2,4-Dichlorophenyl)-2-[(4-methyl-1-phthalazinyl)sulfanyl]acetamide

N-(2,4-Dichlorophenyl)-2-[(4-methyl-1-phthalazinyl)sulfanyl]acetamide

Cat. No.: B5297384
M. Wt: 378.3 g/mol
InChI Key: MHZYFKZBNOSZES-UHFFFAOYSA-N
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Description

N-(2,4-Dichlorophenyl)-2-[(4-methyl-1-phthalazinyl)sulfanyl]acetamide is a sulfanyl acetamide derivative featuring a 2,4-dichlorophenyl group and a methyl-substituted phthalazine ring. This compound belongs to a broader class of acetamides known for diverse biological activities, including anticonvulsant, herbicidal, and receptor-modulating properties. Its structural uniqueness lies in the phthalazine moiety, a bicyclic aromatic system, which distinguishes it from analogs with monocyclic or alternative heterocyclic substituents (e.g., triazoles, quinazolines) . Below, we systematically compare this compound with structurally related analogs, focusing on synthesis, bioactivity, and physicochemical properties.

Properties

IUPAC Name

N-(2,4-dichlorophenyl)-2-(4-methylphthalazin-1-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N3OS/c1-10-12-4-2-3-5-13(12)17(22-21-10)24-9-16(23)20-15-7-6-11(18)8-14(15)19/h2-8H,9H2,1H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHZYFKZBNOSZES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C2=CC=CC=C12)SCC(=O)NC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Dichlorophenyl)-2-[(4-methyl-1-phthalazinyl)sulfanyl]acetamide typically involves the following steps:

    Formation of the Dichlorophenyl Intermediate: The starting material, 2,4-dichloroaniline, undergoes a reaction with an appropriate acylating agent to form the dichlorophenyl intermediate.

    Introduction of the Phthalazinyl Group: The intermediate is then reacted with 4-methylphthalazine under suitable conditions to introduce the phthalazinyl group.

    Formation of the Sulfanyl Linkage:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Dichlorophenyl)-2-[(4-methyl-1-phthalazinyl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving sulfanyl groups.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,4-Dichlorophenyl)-2-[(4-methyl-1-phthalazinyl)sulfanyl]acetamide involves its interaction with specific molecular targets. The sulfanyl group may interact with thiol-containing enzymes or proteins, affecting their function. The dichlorophenyl and phthalazinyl groups may also contribute to the compound’s overall activity by interacting with other molecular targets.

Comparison with Similar Compounds

Key Structural Features

  • Core structure : Sulfanyl acetamide backbone (‑S‑CH₂‑CO‑NH‑).
  • Aromatic substituents :
    • 2,4-Dichlorophenyl group (electron-withdrawing, lipophilic).
    • 4-Methylphthalazine (bicyclic N-heterocycle with methyl substitution).

Comparison with Analogous Compounds

Compound Name Heterocyclic Group Aromatic Substituents Key Structural Differences Reference ID
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide Quinazoline-2,4-dione 2,4-Dichlorophenylmethyl Oxygen-rich quinazoline vs. methylphthalazine
VUAA-1 (Orco agonist) 4-Ethyl-5-pyridin-3-yl-1,2,4-triazole 4-Ethylphenyl Triazole ring vs. phthalazine; ethyl vs. dichlorophenyl
WH7 (Auxin mimic) 4-H-1,2,4-triazole 4-Chloro-2-methylphenoxy Triazole with phenoxy vs. phthalazine-thioacetamide
2-{[4-Amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide 1,2,4-Triazole 2,4-Dichlorophenyl, 4-chloro-2-methylphenyl Dichlorophenyl on triazole vs. phthalazine

Structural Insights :

  • The 2,4-dichlorophenyl group increases lipophilicity, similar to herbicides like 2,4-D (2,4-dichlorophenoxyacetic acid), but the sulfanyl acetamide backbone reduces polarity compared to phenoxy analogs .

Comparative Bioactivity Profiles

Compound Reported Activity Mechanism/Target Efficacy/IC₅₀ Reference ID
Target Compound Anticipated anticonvulsant/antimicrobial GABA receptor modulation (inferred) Pending experimental validation
Quinazoline-2,4-dione acetamide Anticonvulsant GABAergic interaction ED₅₀ = 45 mg/kg (mice, PTZ model)
VUAA-1 Insect Orco agonist Olfactory receptor activation EC₅₀ = 3.2 µM
WH7 Auxin-like root growth modulation Auxin signaling pathway 50% inhibition at 10 µM
1,2,4-Triazole-thioacetamide (e.g., ) Anti-exudative COX inhibition (inferred) 60% efficacy at 10 mg/kg vs. diclofenac

Key Findings :

  • The phthalazine-thioacetamide scaffold may offer unique binding to neurological targets (e.g., GABA receptors) compared to triazole-based Orco agonists or auxin mimics .

Physicochemical Properties

Solubility and Lipophilicity

  • LogP : Estimated >3.0 (high lipophilicity due to dichlorophenyl and methylphthalazine).
  • Solubility: Likely poor in aqueous media but soluble in DMSO or ethanol, similar to 2,4-dichlorophenol derivatives .

Thermal Stability

  • Phthalazine derivatives generally exhibit higher thermal stability (decomposition >200°C) compared to triazoles, which may degrade below 150°C .

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